molecular formula C7H5FN2O B12838878 7-Fluoro-1H-benzo[d]imidazol-5-ol

7-Fluoro-1H-benzo[d]imidazol-5-ol

Cat. No.: B12838878
M. Wt: 152.13 g/mol
InChI Key: IRVWTRSTRURULF-UHFFFAOYSA-N
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Description

Historical Trajectories and Fundamental Significance of Benzimidazole (B57391) Heterocycles

The history of benzimidazole dates back to 1872, when Hoebrecker first prepared a derivative, 2,5- (or 2,6-)dimethylbenzimidazole. questjournals.org However, it was the discovery in the 1950s that 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole is an integral part of vitamin B12 that significantly propelled interest in this heterocyclic system. chemijournal.com This discovery highlighted the natural relevance of the benzimidazole scaffold and spurred extensive research into its synthesis and biological activities. ijarsct.co.in

Over the decades, benzimidazole derivatives have been established as a versatile class of compounds with a wide spectrum of pharmacological activities, including antiulcer, antihypertensive, antiviral, antifungal, and anticancer properties. nih.govmdpi.com Their structural similarity to purines allows them to function as antagonists in various biological processes, a key feature that has been exploited in the development of numerous marketed drugs. researchgate.net The amphoteric nature of the benzimidazole ring, possessing both acidic and basic characteristics, further contributes to its ability to interact with biological targets. chemijournal.com

Strategic Incorporation of Fluorine into Benzimidazole Frameworks: Academic Perspectives and Rationale

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's therapeutic profile. tandfonline.comhyphadiscovery.com Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. tandfonline.comannualreviews.org

In the context of benzimidazole frameworks, fluorine substitution is employed to:

Enhance Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it more resistant to metabolic oxidation. nih.govannualreviews.org Placing a fluorine atom at a metabolically vulnerable position can block or slow down degradation, thereby increasing the drug's half-life. nih.gov

Modulate pKa: The high electronegativity of fluorine can lower the pKa of nearby acidic or basic centers. yuntsg.commdpi.com This can alter the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and ability to interact with its biological target.

Improve Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions. tandfonline.com The strategic placement of fluorine can lead to a significant increase in binding affinity and, consequently, potency. tandfonline.com

Alter Conformation: The introduction of fluorine can influence the preferred conformation of a molecule, which can be critical for optimal interaction with a biological receptor.

Positional and Structural Implications of the 7-Fluoro-1H-benzo[d]imidazol-5-ol Motif within Fluorinated Benzimidazole Chemistries

The fluorine atom at the 7-position, being adjacent to one of the nitrogen atoms of the imidazole (B134444) ring, is expected to exert a strong electron-withdrawing effect, thereby lowering the basicity of the imidazole nitrogen. yuntsg.com This can influence the molecule's pKa and its ability to form hydrogen bonds. The hydroxyl group at the 5-position, on the other hand, is an electron-donating group and can act as both a hydrogen bond donor and acceptor. The interplay between these two substituents can lead to unique intramolecular interactions and a specific charge distribution across the aromatic system.

While specific experimental data for this compound is limited in publicly available research, we can predict some of its physicochemical properties based on its structure.

Predicted Physicochemical Properties of this compound

Property Predicted Value Source
Molecular Formula C₇H₅FN₂O -
Molecular Weight 152.13 g/mol -
XLogP3 1.5 PubChem
Hydrogen Bond Donor Count 2 PubChem
Hydrogen Bond Acceptor Count 3 PubChem
Rotatable Bond Count 0 PubChem
Exact Mass 152.03859 g/mol PubChem
Monoisotopic Mass 152.03859 g/mol PubChem
Topological Polar Surface Area 58.1 Ų PubChem
Heavy Atom Count 11 PubChem
Complexity 184 PubChem
pKa (most acidic) 9.3 ChemAxon

Note: The data in this table is predicted by computational software and has not been experimentally verified.

The presence of both a fluorine and a hydroxyl group on the benzimidazole ring of this compound makes it an interesting candidate for further investigation in medicinal chemistry. The specific positional arrangement of these functional groups could lead to novel biological activities and therapeutic applications. Further research, including synthesis, experimental characterization, and biological evaluation, is necessary to fully elucidate the potential of this particular fluorinated benzimidazole derivative.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5FN2O

Molecular Weight

152.13 g/mol

IUPAC Name

7-fluoro-3H-benzimidazol-5-ol

InChI

InChI=1S/C7H5FN2O/c8-5-1-4(11)2-6-7(5)10-3-9-6/h1-3,11H,(H,9,10)

InChI Key

IRVWTRSTRURULF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC=N2)F)O

Origin of Product

United States

Advanced Synthetic Methodologies for 7 Fluoro 1h Benzo D Imidazol 5 Ol and Its Structural Analogs

Synthetic Routes for Fluorinated Benzimidazole (B57391) Core Construction

The formation of the fluorinated benzimidazole nucleus is a foundational step, achievable through several strategic approaches, including classical cyclocondensation reactions and modern transition-metal-catalyzed methods.

Cyclocondensation Reactions and Variations

The most conventional and widely adopted method for constructing the benzimidazole ring is the cyclocondensation of an o-phenylenediamine (B120857) derivative with a carboxylic acid or its equivalent, a method historically known as the Phillips-Ladenburg reaction. semanticscholar.org This reaction typically requires acidic conditions and heat. For fluorinated analogs, a suitably substituted fluoro-o-phenylenediamine is condensed with a C1 synthon like formic acid or a substituted aldehyde. semanticscholar.orgsemanticscholar.org

Innovations in this area focus on improving reaction efficiency, yields, and environmental footprint. The use of microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating. Current time information in Bangalore, IN. Catalytic systems have also evolved; while strong mineral acids like hydrochloric acid are traditional, other catalysts such as fluorophosphoric acid, google.com p-toluenesulfonic acid, or solid-supported catalysts like ZnO nanoparticles have been employed to facilitate the cyclization under varying conditions. semanticscholar.org For instance, the reaction of a substituted 1,2-phenylenediamine with an aldehyde in the presence of sodium metabisulfite (B1197395) is a common strategy to generate the benzimidazole core. derpharmachemica.com

Catalyst/ConditionReactantsProductYieldReference
Microwave Irradiation 1,2-diaminobenzene, Carboxylic Acid2-substituted benzimidazoleHigh Current time information in Bangalore, IN.
Fluorophosphoric Acid 1,2-phenylenediamine, Aldehyde2-substituted benzimidazoleHigh google.com
ZnO Nanoparticles 4-methoxy-1,2-phenylenediamine, Formic Acid5-Methoxy-1H-benzimidazole98% semanticscholar.org
Sodium Metabisulfite 4-(substituted)-5-fluoro-1,2-phenylenediamine, Aldehyde2,5,6-trisubstituted benzimidazole- derpharmachemica.com

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal catalysis offers powerful alternatives for benzimidazole synthesis, often providing access to structures that are difficult to obtain through traditional condensation methods. These strategies can involve the formation of C-N bonds to construct the imidazole (B134444) ring. Copper-catalyzed tandem reactions, for example, have been utilized for the synthesis of functionalized pyrimido[1,2-a]benzimidazole (B3050247) units. google.com

Iron-catalyzed redox condensation of arylacetic acids with nitroarenes represents another modern approach. semanticscholar.org Furthermore, the "borrowing hydrogen" methodology, which employs catalysts based on iridium, palladium, or cobalt, enables the synthesis of N-alkylated amines and related heterocycles from alcohols in a single step, representing a highly atom-economical process. researchgate.net Cobalt-promoted reactions have also been explored for the selective functionalization of C(sp3)-F bonds in polyfluorinated ketones, showcasing the utility of transition metals in manipulating fluorinated substrates to build complex heterocyclic systems. researchgate.net

Metal CatalystReaction TypeSubstratesSignificanceReference
Cu/Ag/CuO NP Coupling/Cyclization2-aminobenzimidazole, Aldehyde, AlkyneSynthesis of fused benzimidazoles google.com
Palladium (Pd) Borrowing HydrogenAlcohols, AminesAtom-economical N-alkylation researchgate.net
Cobalt (Co) C-F Bond CleavagePolyfluorinated ketones, NucleophilesSynthesis of complex fluoro-heterocycles researchgate.net

Regioselective Functionalization Approaches for Benzimidazole Precursors

Achieving specific substitution patterns on the benzimidazole scaffold is critical for tuning its properties. Regioselective functionalization of fluoroarenes is a key strategy for preparing precisely substituted precursors. mdpi.com This can be accomplished through directed metallation, where a directing group guides a metalating agent (like a magnesium-based reagent) to a specific C-H bond on the aromatic ring, which can then be functionalized. mdpi.com

Radical-based methods also provide a powerful tool for regioselective synthesis. For instance, a visible-light-induced radical cascade sulfonylation/cyclization of unactivated alkenes has been developed to produce polycyclic benzimidazoles with high regioselectivity, avoiding the need for metal catalysts or additives. google.com These advanced methods allow for the controlled introduction of functional groups, which is essential for building the complex architecture of molecules like 7-fluoro-1H-benzo[d]imidazol-5-ol.

Specific Methodologies for C-5 Hydroxyl Group Introduction and Modification

Direct synthesis of this compound is challenging and not explicitly detailed in the literature. However, a plausible and robust synthetic route can be constructed based on established methodologies for precursor synthesis and functional group transformations. The most logical approach involves the initial synthesis of a methoxy-substituted analog, followed by a demethylation step to reveal the final hydroxyl group.

A likely pathway commences with a readily available precursor such as 3-amino-5-fluoroanisole. scbt.com The synthesis would proceed through the following key steps:

Nitration: Introduction of a nitro group ortho to the existing amino group on the anisole (B1667542) ring. This step would yield a 4-amino-2-fluoro-6-nitroanisole intermediate.

Reduction: The nitro group is then reduced to a second amino group to form the crucial o-phenylenediamine precursor, 3-fluoro-5-methoxy-1,2-phenylenediamine . This reduction can be achieved using various standard conditions, such as catalytic hydrogenation with Pd/C or reduction with zinc dust in the presence of an acid. derpharmachemica.com

Cyclocondensation: The resulting diamine undergoes cyclization with a C1 source, such as formic acid, to construct the benzimidazole ring, yielding 7-fluoro-5-methoxy-1H-benzimidazole . This reaction is analogous to the high-yield synthesis of 5-methoxy-1H-benzimidazole from 4-methoxy-1,2-phenylenediamine. semanticscholar.org

O-Demethylation: The final step is the cleavage of the methyl ether to unmask the C-5 hydroxyl group. This is a standard transformation in organic synthesis, commonly achieved using strong Lewis acids like boron tribromide (BBr₃) or strong protic acids like 47% hydrobromic acid (HBr). lookchem.com The choice of reagent depends on the tolerance of other functional groups within the molecule.

This multi-step strategy, leveraging well-documented reactions for nitration, reduction, cyclocondensation, and demethylation, provides a reliable blueprint for the synthesis of the target compound.

Diverse Derivatization Strategies for this compound Scaffolds

Once the core scaffold is assembled, further diversification can be achieved, most commonly through reactions at the nitrogen atoms of the imidazole ring.

N-Alkylation and N-Substitution Methodologies

The N-H group of the benzimidazole ring is acidic and can be readily deprotonated by a suitable base, followed by reaction with an alkylating agent to install a substituent at the N-1 position. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium fluoride (B91410) on celite. The alkylating agent is typically an alkyl halide (e.g., benzyl (B1604629) bromide, ethyl iodide). This methodology allows for the introduction of a wide variety of alkyl and substituted alkyl chains onto the benzimidazole nitrogen, enabling the modulation of properties such as solubility and biological target engagement. For example, N-alkylation of benzimidazoles has been achieved using alkyl halides in acetonitrile (B52724) with CsF-Celite as the solid base.

ReagentsSubstrateProductConditionsReference
Alkyl Halide, CsF-Celite BenzimidazoleN-AlkylbenzimidazoleAcetonitrile
Benzyl Bromide, K₂CO₃ (1H-benzo[d]imidazol-2-yl)methanol(1-benzyl-1H-benzo[d]imidazol-2-yl)methanol- researchgate.net
Ketone, T₃P BenzimidazoleN-AlkenylbenzimidazoleEtOAc, 120-160 °C

Modifications and Substitutions at the C-2 Position of the Imidazole Moiety

The C-2 position of the benzimidazole ring is a primary site for synthetic elaboration due to the relative acidity of the C-H bond and its susceptibility to various functionalization reactions. Modern synthetic strategies, particularly transition-metal-catalyzed C-H activation, have enabled the direct and selective introduction of a wide array of substituents at this position. nih.gov

Direct C-H Functionalization: Rhodium and Iridium-catalyzed reactions have emerged as powerful tools for C-2 alkylation and arylation. For instance, Rh(I) catalytic systems have been successfully employed for the selective branched C-H alkylation of benzimidazoles with Michael acceptors like N,N-dimethylacrylamide. nih.gov This method allows for the formation of a quaternary carbon center at the C-2 position. Similarly, enantioselective C-2 allylation can be achieved using copper-hydride catalysis with 1,3-dienes as pronucleophiles, offering a route to chiral C-2 substituted benzimidazoles. nih.gov These methods are notable for their high atom economy and functional group tolerance. nih.govnih.gov

Condensation Reactions: A traditional and widely used method for introducing substituents at the C-2 position involves the condensation of the precursor o-phenylenediamine (in this case, 4-fluoro-6-aminophenol) with various electrophilic partners. Reaction with aldehydes, followed by an oxidative cyclization, yields 2-substituted benzimidazoles. Alternatively, condensation with carboxylic acids or their derivatives (such as esters or acid chlorides), often under harsh conditions like refluxing in mineral acids or using microwave irradiation, is a common strategy. nih.govresearchgate.net For example, new fluoro-benzimidazole derivatives have been synthesized by reacting a diamine precursor with substituted benzoic acids. nih.govresearchgate.net

Introduction of Heterocyclic and Other Functional Groups: The C-2 position can be functionalized with a variety of moieties. For instance, (1H-benzo[d]imidazol-2-yl)methanol can be synthesized by reacting o-phenylenediamine with glycolic acid. nih.govrsc.org The resulting alcohol can be further oxidized to an aldehyde, which serves as a versatile intermediate for subsequent reactions like the Claisen-Schmidt condensation to form chalcone-like structures. nih.govrsc.org Furthermore, amino groups can be introduced, which can then be acylated or used as a handle for building more complex structures. acs.org

Table 1: Methodologies for C-2 Position Modification of Benzimidazole Analogs

Modification Type Reagents and Conditions Resulting Substituent Reference
Branched Alkylation Rh(I)/bisphosphine, K₃PO₄, Michael Acceptor Branched alkyl groups, Quaternary carbons nih.gov
Asymmetric Allylation CuH Catalyst, 1,3-Dienes, Silane Chiral allyl groups nih.gov
Aryl/Alkyl Group Introduction Condensation with Carboxylic Acids/Aldehydes Aryl, Alkyl, Substituted Phenyl nih.govnih.govresearchgate.net
Methanol Introduction Glycolic Acid, HCl -CH₂OH nih.govrsc.org
Amino Group Introduction Cyanogen bromide or similar reagents -NH₂ acs.org

Chemical Transformations of the C-5 Hydroxyl Functionality

The C-5 hydroxyl group of this compound is phenolic in nature, making it a versatile handle for a range of chemical transformations. These modifications are crucial for tuning properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability.

Etherification: One of the most common transformations is O-alkylation to form ethers. This is typically achieved by treating the hydroxyl group with an alkyl halide (e.g., methyl iodide, benzyl bromide) or other alkylating agents in the presence of a weak base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile. nih.govrsc.org For example, the hydroxyl group of related salicylic (B10762653) acid derivatives has been protected with a benzyl group using benzyl bromide and potassium carbonate before further transformations. nih.govrsc.org This reaction can be used to introduce small alkyl chains, benzylic groups, or more complex side chains designed to interact with specific biological targets.

Esterification: The hydroxyl group can be readily converted into an ester functionality. This can be accomplished by reaction with acyl chlorides or anhydrides in the presence of a base, or through condensation with a carboxylic acid using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Esterification is often used to create prodrugs or to introduce functionalities that can participate in specific interactions. For instance, benzimidazole-based chiral derivatizing agents have been synthesized by forming an ester linkage between a benzimidazole carboxylic acid and a chiral alcohol. acs.org

Formation of Carbamates and Sulfonates: Reaction of the C-5 hydroxyl group with isocyanates or carbamoyl (B1232498) chlorides can yield carbamate (B1207046) derivatives. Similarly, treatment with sulfonyl chlorides in the presence of a base like pyridine (B92270) or triethylamine (B128534) affords sulfonate esters. These functional groups can significantly alter the electronic properties and hydrogen bonding potential of the parent molecule.

Table 2: Chemical Transformations for the C-5 Hydroxyl Group

Transformation Reagents and Conditions Resulting Functional Group Reference
O-Alkylation (Etherification) Alkyl Halide, K₂CO₃ or Cs₂CO₃, DMF/Acetonitrile Ether (-OR) nih.govrsc.org
O-Acylation (Esterification) Acyl Chloride/Anhydride, Base; or Carboxylic Acid, DCC/EDC Ester (-OCOR) acs.org
Carbamate Formation Isocyanate (R-NCO) or Carbamoyl Chloride Carbamate (-OCONHR) N/A
Sulfonate Ester Formation Sulfonyl Chloride (R-SO₂Cl), Pyridine Sulfonate Ester (-OSO₂R) N/A

In-Depth Analysis of this compound Remains Elusive in Scientific Literature

A comprehensive search of scientific databases and chemical literature has revealed a significant lack of specific experimental data for the chemical compound this compound. Despite the importance of substituted benzimidazoles in medicinal chemistry and materials science, detailed structural elucidation and conformational analysis for this particular molecule are not publicly available at this time.

Consequently, it is not possible to provide a detailed article on the advanced nuclear magnetic resonance (NMR) spectroscopic investigations or single-crystal X-ray diffraction analysis as requested. Information regarding high-resolution proton (¹H), carbon (¹³C), and fluorine (¹⁹F) NMR spectral interpretation, as well as multi-dimensional and solid-state NMR studies, remains unpublished or inaccessible. Similarly, data on its molecular and crystalline structure that would be derived from single-crystal X-ray diffraction is not available.

While the literature contains extensive information on various other fluorinated and hydroxylated benzimidazole derivatives, any attempt to extrapolate this data to this compound would be speculative and scientifically unsound. The precise influence of the fluorine atom at the 7-position and the hydroxyl group at the 5-position on the compound's electronic environment and solid-state architecture requires direct experimental characterization.

Researchers interested in this specific compound would likely need to undertake its synthesis and subsequent analytical characterization to generate the necessary data for a complete structural and conformational profile. Standard synthetic methodologies for benzimidazoles, typically involving the condensation of appropriately substituted o-phenylenediamines with a carboxylic acid equivalent, could theoretically be adapted for this purpose. Following synthesis, a suite of modern analytical techniques, including those outlined in the proposed article, would be required for a thorough scientific investigation.

Until such studies are conducted and published, a detailed and scientifically accurate article focusing solely on the structural analysis of this compound cannot be compiled.

Sophisticated Structural Elucidation and Conformational Analysis of 7 Fluoro 1h Benzo D Imidazol 5 Ol Architectures

Single-Crystal X-ray Diffraction Analysis

Analysis of Intermolecular Hydrogen Bonding Networks and C-F…π Interactions

The crystal packing of benzimidazole (B57391) derivatives is significantly influenced by a variety of intermolecular interactions, which dictate the supramolecular assembly. In the case of 7-Fluoro-1H-benzo[d]imidazol-5-ol, the presence of hydroxyl (-OH), amine (N-H), and fluorine (-F) groups facilitates a rich network of hydrogen bonds and other non-covalent interactions.

Molecules of this nature are typically linked by robust hydrogen bonds. For instance, N-H···N hydrogen bonds can form chains of molecules, a common feature in benzimidazole structures. nih.gov The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming O-H···N or O-H···O bridges, which further stabilize the crystal lattice. acs.org

Hirshfeld Surface Analysis for Quantitative Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. This method maps the regions of close contact between neighboring molecules, providing a detailed picture of the crystal packing. The surface is colored to indicate different types of interactions and their relative strengths. acs.orgresearchgate.net

For benzimidazole derivatives, Hirshfeld analysis reveals the percentage contribution of various intermolecular contacts to the total surface area. While specific data for this compound is not available, analysis of a related compound, (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione, shows the dominance of H···H contacts (46.4%), followed by C···H/H···C (21.0%) and S···H/H···S (15.7%) contacts. nih.gov For this compound, one would expect significant contributions from H···H, C···H/H···C, O···H/H···O, and N···H/H···N contacts, which are characteristic of hydrogen bonding. Additionally, F···H/H···F and F···C/C···F contacts would be present, quantifying the C-H···F and C-F…π interactions.

Red spots on the Hirshfeld surface highlight the most significant hydrogen-bonding donors and acceptors, which would correspond to the N-H and O-H groups in this molecule. acs.org The analysis provides a quantitative fingerprint of the supramolecular assembly, confirming the interactions predicted from the molecular structure. researchgate.netnih.gov

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, is essential for identifying functional groups and probing the conformational details of molecules.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups. The N-H and O-H stretching vibrations are particularly informative. In similar benzimidazole structures, a medium to strong band for the N-H stretch appears in the 3400–3250 cm⁻¹ region. researchgate.netresearchgate.net The O-H stretching vibration typically appears as a broad band in a similar region, often overlapping with the N-H stretch. The C-F bond exhibits a strong absorption band, which is usually found in the 1400-1000 cm⁻¹ range. Aromatic C=C and C=N stretching vibrations give rise to bands in the 1650–1450 cm⁻¹ region. dergipark.org.tr

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
ν(O-H) Hydroxyl ~3400-3200 Broad, Strong
ν(N-H) Imidazole (B134444) ~3350-3250 Medium-Strong
ν(C-H) Aromatic ~3100-3000 Medium-Weak
ν(C=N) / ν(C=C) Imidazole/Benzene (B151609) Ring ~1650-1450 Medium-Strong
δ(N-H) Imidazole ~1600 Medium
δ(O-H) Hydroxyl ~1400 Medium
ν(C-F) Fluoroaromatic ~1250-1000 Strong
ν(C-O) Phenolic ~1200 Strong

Note: ν = stretching, δ = bending. Data is illustrative and based on typical values for related compounds. researchgate.netdergipark.org.trnih.gov

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching of the aromatic rings would produce strong Raman signals. The C-F stretching vibration is also typically Raman active. Analysis of the Raman spectra, often supported by theoretical calculations, allows for a comprehensive assignment of the vibrational modes. researchgate.net

Table 2: Predicted Raman Active Modes for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
ν(C-H) Aromatic ~3100-3000 Strong
Ring Breathing Benzene/Imidazole ~1600-1500 Strong
ν(C=N) / ν(C=C) Imidazole/Benzene Ring ~1650-1450 Strong
ν(C-F) Fluoroaromatic ~1250-1000 Medium
Ring Deformation Benzene/Imidazole ~1000 Strong

Note: ν = stretching. Data is illustrative and based on typical values for related compounds. researchgate.netresearchgate.net

The combination of FT-IR and Raman spectroscopy provides a detailed vibrational fingerprint of the molecule, confirming its structural integrity and offering insights into the intermolecular forces at play.

In-Depth Computational Analysis of this compound Remains Elusive in Scientific Literature

A comprehensive review of published scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound this compound. Despite the growing interest in benzimidazole derivatives for their wide-ranging applications, detailed research findings and data tables pertaining to the specific electronic structure, reactivity, and conformational behavior of this particular molecule are not publicly available.

Computational chemistry techniques are powerful tools for predicting molecular properties, offering insights that complement experimental studies. For many benzimidazole derivatives, researchers have extensively used methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations to explore their characteristics. These studies typically involve:

Geometry Optimization and Energy Minimization: Calculating the most stable three-dimensional structure of the molecule.

Frontier Molecular Orbital (FMO) Analysis: Determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity and electronic transitions. The energy gap between these orbitals is a key indicator of molecular stability.

Molecular Electrostatic Potential (MEP) Mapping: Visualizing the charge distribution on the molecule's surface to predict sites for electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: Investigating intramolecular interactions, such as charge delocalization and hyperconjugation, which contribute to molecular stability.

Quantum Theory of Atoms in Molecules (QTAIM) and Interaction Region Indicator (IRI) Analyses: Characterizing the nature of chemical bonds and non-covalent interactions within the molecule.

Molecular Dynamics (MD) Simulations: Simulating the movement of atoms over time to understand the molecule's conformational flexibility and stability in different environments.

While methodologies for these analyses are well-established and have been applied to numerous related benzimidazole compounds, specific data sets—including optimized geometric parameters, HOMO-LUMO energy values, MEP maps, NBO charge distributions, QTAIM topological data, and MD simulation trajectories—for this compound could not be located in the reviewed scientific and patent literature.

The absence of such dedicated studies means that a detailed article focusing solely on the advanced theoretical investigations of this compound, complete with the requisite data for a thorough analysis, cannot be generated at this time. Further experimental and computational research is needed to elucidate the specific physicochemical properties of this compound.

Computational Chemistry and Advanced Theoretical Investigations of 7 Fluoro 1h Benzo D Imidazol 5 Ol

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is instrumental in understanding the binding mechanisms of benzimidazole (B57391) derivatives. imist.ma By simulating the interaction between a ligand like 7-Fluoro-1H-benzo[d]imidazol-5-ol and a biological target, researchers can gain insights into the structural basis of its activity and predict its binding affinity.

Docking simulations provide a detailed picture of how a ligand fits within the active site of a protein, highlighting the key intermolecular interactions that stabilize the complex. For the broader class of benzimidazole derivatives, studies have revealed common interaction patterns that are crucial for their biological function. These interactions often include:

Hydrogen Bonding: The benzimidazole core contains both hydrogen bond donors (the N-H group) and acceptors (the nitrogen atom), which frequently form critical hydrogen bonds with amino acid residues in the target's active site. researchgate.net

Hydrophobic Interactions: The aromatic benzene (B151609) ring of the benzimidazole scaffold often engages in hydrophobic and π–π stacking interactions with nonpolar residues of the protein target. nih.govresearchgate.net

Halogen Bonding: The fluorine atom in this compound can participate in halogen bonding, a noncovalent interaction that can contribute to binding affinity and selectivity.

Molecular docking studies on various benzimidazole derivatives have identified crucial interactions with a range of protein targets, such as topoisomerase I-DNA complex, p38 MAP kinase, and viral proteins. imist.maresearchgate.netscispace.com For example, docking of benzimidazoles into the p38 kinase active site revealed key hydrogen bonds and hydrophobic interactions governing their inhibitory activity. imist.ma Similarly, studies against SARS-CoV-2 spike glycoproteins showed that benzimidazoles like flubendazole (B1672859) form multiple hydrogen bonds with critical residues. scispace.com

Table 1: Examples of Predicted Interactions for Benzimidazole Derivatives with Various Protein Targets

Protein TargetKey Interacting ResiduesTypes of InteractionsReference
Topoisomerase I-DNA ComplexNot specifiedHydrogen bonds, Hydrophobic interactions researchgate.net
p38 MAP KinaseNot specifiedHydrogen bonds imist.ma
SARS-CoV-2 Spike GlycoproteinNot specifiedHydrogen bonds scispace.com
Liver Alcohol DehydrogenaseNot specifiedNot specified researchgate.net

A primary output of molecular docking is a scoring function that estimates the binding free energy of the ligand-receptor complex. Lower (more negative) scoring values generally indicate stronger binding affinity. These scores allow for the ranking of different compounds and the prediction of their potential efficacy. For instance, docking studies have used these scores to correlate predicted affinity with experimentally determined IC₅₀ values for benzimidazole-based inhibitors. researchgate.net

More advanced methods, such as the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) approach, can be applied to refine binding energy predictions from docking poses. scispace.com This method provides a more accurate estimation of the binding free energy by considering solvent effects. In a study repurposing anti-parasitic drugs, MM-GBSA was used to calculate the binding free energy of benzimidazole compounds to SARS-CoV-2 proteins, confirming the potent inhibitory activity suggested by docking scores. scispace.com Computational studies on other benzimidazole derivatives have reported binding affinities in the range of -8.3 to -10.0 kcal/mol for targets like liver alcohol dehydrogenase and antihypertensive protein hydrolase, indicating strong binding potential. researchgate.net

Table 2: Example Binding Affinity Predictions for Benzimidazole Derivatives

Compound TypeProtein TargetPredicted Binding Affinity (kcal/mol)MethodReference
FlubendazoleSARS-CoV-2 Alpha Variant SGP-4.481 (Gscore)Glide Docking scispace.com
MebendazoleSARS-CoV-2 Alpha Variant SGP-4.066 (Gscore)Glide Docking scispace.com
1-benzyl-2-phenyl-1H-benzimidazole derivativesLiver Alcohol Dehydrogenase (5ADH)-8.3 to -9.0Molecular Docking researchgate.net
1-benzyl-2-phenyl-1H-benzimidazole derivativesAntihypertensive Protein Hydrolase (4XX3)-9.2 to -10.0Molecular Docking researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR represents a computational approach aimed at establishing a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov This methodology is widely used to predict the activity of novel compounds and to understand the structural features that govern their potency. nih.govbiointerfaceresearch.com

QSAR models can be developed in two or three dimensions, depending on the descriptors used.

2D-QSAR: These models use physicochemical descriptors such as lipophilicity (logP), electronic parameters, and topological indices calculated from the 2D representation of the molecule. nih.gov Statistical methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are employed to build the model. nih.govajol.info For benzimidazole derivatives, 2D-QSAR models have successfully predicted anticancer and antifungal activities, achieving high correlation coefficients (R²) often exceeding 0.8, indicating a strong relationship between the descriptors and the observed activity. researchgate.netpnrjournal.com

3D-QSAR: These models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by analyzing the 3D steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields of the molecules. acs.orgnih.govacs.org A crucial step in 3D-QSAR is the alignment of all molecules in the dataset. pnrjournal.com The resulting models are often visualized as contour maps, which highlight regions where specific properties would enhance or diminish biological activity. acs.org Studies on benzimidazoles as HCV NS5B polymerase inhibitors and 5-HT₄ receptor antagonists have yielded highly predictive CoMFA and CoMSIA models with excellent statistical validation. acs.orgacs.org

Table 3: Statistical Validation Parameters for QSAR Models of Benzimidazole Derivatives

QSAR Model TypeTarget/ActivityR² (Correlation Coefficient)q² (Cross-validated R²)Reference
2D-QSAR (MLR)Anticancer (MDA-MB-231)0.904Not Reported researchgate.net
2D-QSARAntifungal0.83610.7457 pnrjournal.com
3D-QSAR (CoMFA)5-HT₄ Receptor Affinity0.9970.789 acs.org
3D-QSAR (CoMFA)HCV NS5B InhibitionNot Reported0.630 acs.org
3D-QSAR (CoMSIA)HCV NS5B InhibitionNot Reported0.668 acs.org

Once a QSAR model is robustly validated, its primary utility lies in predicting the biological activity of novel, yet-to-be-synthesized compounds. imist.ma This predictive power accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates. pnrjournal.com For example, a QSAR model for benzimidazole derivatives as anticancer agents was used to predict the IC₅₀ values of newly synthesized compounds, showing good correlation with experimental results. researchgate.net

The contour maps generated from CoMFA and CoMSIA are particularly powerful for guiding rational drug design. acs.org They provide a visual guide for structural modifications. For instance, a CoMSIA study on HCV NS5B inhibitors revealed that inhibitory activity could be enhanced by placing hydrogen bond donor and acceptor groups at specific positions on the benzimidazole scaffold. acs.org This predictive insight allows chemists to focus their synthetic efforts on modifications most likely to improve potency.

Theoretical Prediction of Chemical Reactivity and Selectivity Parameters

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules and predict their reactivity. acs.orgnih.gov These methods provide quantitative values for a range of parameters that describe a molecule's tendency to participate in chemical reactions. For a molecule like this compound, DFT can elucidate how the fluorine and hydroxyl substituents influence the electronic properties of the benzimidazole core.

Key reactivity descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO): acs.orgnih.gov

HOMO-LUMO Energy Gap (ΔE): The difference between ELUMO and EHOMO. A smaller gap indicates higher chemical reactivity and lower kinetic stability. nih.gov

Absolute Hardness (η): Calculated as (ELUMO – EHOMO)/2, it measures resistance to change in electron distribution. acs.org

Absolute Electronegativity (χ): Calculated as –(ELUMO + EHOMO)/2, it describes the ability of a molecule to attract electrons. acs.org

Electrophilicity Index (ω): Calculated as χ²/2η, it quantifies the electrophilic character of a molecule. acs.org

Molecular Electrostatic Potential (MEP): An MEP map visually indicates the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, predicting sites for intermolecular interactions. nih.govnih.gov

DFT studies on related benzimidazole structures have been used to calculate these parameters, providing insight into their stability and reactivity. acs.orgnih.gov For example, calculations on tetrahalogeno-1H-benzimidazoles have quantified their reactivity indices, helping to understand their structure-reactivity relationships. acs.org

Table 4: Illustrative DFT-Calculated Global Reactivity Descriptors for Benzimidazole Derivatives

Note: Data presented here are for representative benzimidazole compounds from the literature to illustrate the concept, not specifically for this compound.

ParameterBenomyl nih.gov1-benzyl-2-phenyl-1H-benzimidazole (A1) researchgate.net1-benzyl-2-(4-nitrophenyl)-1H-benzimidazole (A4) researchgate.netReference
EHOMO (eV)-6.526-5.69-6.83 researchgate.netnih.gov
ELUMO (eV)-1.487-0.98-3.23 researchgate.netnih.gov
Energy Gap (ΔE) (eV)5.0394.713.60 researchgate.netnih.gov
Electronegativity (χ) (eV)4.0063.3355.03 researchgate.netnih.gov
Hardness (η) (eV)2.5192.3551.80 researchgate.netnih.gov
Electrophilicity (ω) (eV)3.1852.367.03 researchgate.netnih.gov

Global Reactivity Descriptors (e.g., Chemical Hardness, Softness, Electrophilicity)

Global reactivity descriptors are fundamental parameters derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net These descriptors provide a quantitative measure of a molecule's stability and reactivity. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is particularly critical; a smaller gap suggests the molecule is more easily excitable and thus more reactive, a property often described as "softness". researchgate.net

Key global reactivity descriptors include:

Chemical Hardness (η): This measures the resistance of a molecule to change its electron distribution. researchgate.netresearchgate.net A molecule with a large HOMO-LUMO gap is considered "hard," indicating higher kinetic stability and lower reactivity. researchgate.netacs.org

Chemical Softness (σ or S): The reciprocal of hardness, softness indicates how easily a molecule's electron cloud can be polarized. researchgate.net Soft molecules are generally more reactive. researchgate.net

Electronegativity (χ): This describes the power of a molecule to attract electrons. researchgate.net

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, acting as an electrophile. researchgate.netrsc.org

These parameters are calculated using the energies of the frontier molecular orbitals (HOMO and LUMO), which correspond to the ionization potential (IP) and electron affinity (EA), respectively. researchgate.net The relationships are defined by the following equations:

Electronegativity (χ) = - (EHOMO + ELUMO) / 2

Chemical Hardness (η) = (ELUMO - EHOMO) / 2

Global Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

For substituted benzimidazoles, these descriptors are instrumental in predicting their behavior. The presence of a fluorine atom (electron-withdrawing) and a hydroxyl group (electron-donating) on the benzene ring of this compound will significantly influence its HOMO and LUMO energy levels and, consequently, its reactivity profile compared to the parent benzimidazole. Theoretical calculations are essential to quantify these effects.

Table 1: Global Reactivity Descriptors and Their Significance

DescriptorSymbolFormulaSignificance
Chemical Hardness η(ELUMO - EHOMO) / 2Measures resistance to change in electron configuration; higher values indicate greater stability. researchgate.netresearchgate.net
Chemical Softness S or σ1 / (2η)Reciprocal of hardness; higher values indicate greater reactivity. researchgate.netresearchgate.net
Electronegativity χ- (EHOMO + ELUMO) / 2Measures the ability to attract electrons. researchgate.net
Electrophilicity Index ωχ² / (2η)Quantifies the capacity of the molecule to act as an electron acceptor (electrophile). researchgate.netrsc.org
HOMO-LUMO Gap ΔEELUMO - EHOMOIndicates kinetic stability; a larger gap implies higher stability and lower reactivity. researchgate.net

Proton Abstraction and Acidity Predictions

The structure of this compound contains three potentially acidic protons: one on the phenolic hydroxyl group and one on each of the two nitrogen atoms of the imidazole (B134444) ring. The ease of proton abstraction, or acidity (pKa), of these sites is critical for understanding its chemical interactions and behavior in different chemical environments.

Phenolic Hydroxyl (-OH) Proton: The hydroxyl group attached to the benzene ring is expected to be the most acidic site. Phenols are generally more acidic than alcohols, and its acidity will be further influenced by the electron-withdrawing fluoro group at the adjacent position.

Imidazole N-H Protons: The imidazole ring is amphoteric, meaning it can act as both an acid and a base. researchgate.net The N-H proton of the imidazole moiety is acidic, with a reported pKa of around 14.9 for the parent imidazole, making it less acidic than phenols or carboxylic acids. researchgate.net The exact pKa in this specific molecule would be modulated by the fused benzene ring and its substituents. Computational methods can predict the proton affinity and pKa values for each site, providing a theoretical ranking of their acidity. mdpi.com Identifying the correct protonation states is a key aspect of chemical characterization. europa.eu

Theoretical calculations typically model the deprotonation of each site and calculate the energy change. The site with the lowest energy change for proton removal is predicted to be the most acidic.

Table 2: Potential Deprotonation Sites and Predicted Relative Acidity

Site of Proton AbstractionResulting AnionPredicted Relative AcidityInfluencing Factors
5-hydroxyl group (-OH) PhenoxideMost acidicResonance stabilization of the resulting phenoxide anion; inductive effect of the fluorine atom.
Imidazole N1-H ImidazolateLess acidicThe imidazole ring is aromatic and can stabilize the negative charge. researchgate.net
Imidazole N3-H (Tautomer) ImidazolateLess acidicAcidity is generally similar to the N1-H proton due to tautomerism. researchgate.net

Redox Potential Calculations and Electrochemical Behavior

The electrochemical properties of this compound, specifically its oxidation and reduction potentials, dictate its behavior in electron-transfer reactions. These properties can be predicted using computational methods and studied experimentally using techniques like cyclic voltammetry. rsc.orgresearchgate.net

The molecule contains both an electron-donating group (the hydroxyl group) and an electron-withdrawing group (the fluorine atom). The hydroxyl group makes the aromatic ring electron-rich and thus susceptible to oxidation. The oxidation potential is a measure of the ease with which the molecule can lose an electron. In related benzimidazole systems, electron-donating substituents are known to make the molecule more prone to oxidation. diva-portal.org Conversely, the fluorine substituent can enhance the ability of the molecule to accept electrons. researchgate.net

Computational calculations can determine the theoretical redox potentials by modeling the oxidized and reduced forms of the molecule. diva-portal.org The electrochemical behavior would likely involve the oxidation of the phenol (B47542) group to a phenoxyl radical, a common pathway for phenolic compounds. The imidazole ring itself can also undergo redox processes. The interplay between the electron-donating hydroxyl group and the electron-withdrawing fluorine atom will determine the precise oxidation and reduction potentials. Studies on similar fluorinated heterocyclic compounds show that fluorine substituents can significantly impact electrochemical behavior by enhancing electron transfer. researchgate.net

Table 3: Predicted Electrochemical Processes

ProcessDescriptionInfluencing Factors
Oxidation Loss of an electron, likely from the electron-rich benzene ring.The electron-donating -OH group lowers the oxidation potential, making oxidation easier. diva-portal.org
Reduction Gain of an electron.The electron-withdrawing -F atom and the imidazole ring can facilitate reduction. researchgate.net

Mechanistic Insights into the Chemical Reactivity and Transformations of 7 Fluoro 1h Benzo D Imidazol 5 Ol

Electrophilic and Nucleophilic Substitution Pathways on the Benzimidazole (B57391) Ring System

The benzimidazole ring is an aromatic, bicyclic heterocycle that can undergo both electrophilic and nucleophilic substitution reactions. The regioselectivity of these reactions is heavily influenced by the electronic properties of the existing substituents. In 7-Fluoro-1H-benzo[d]imidazol-5-ol, the hydroxyl (-OH) group at the C5 position is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. Conversely, the fluorine (-F) atom at the C7 position is a deactivating group, yet it can activate the ring towards nucleophilic aromatic substitution (SNAr). core.ac.uk

Electrophilic Substitution: The resonance donation from the hydroxyl group significantly increases the electron density on the benzene (B151609) portion of the scaffold, particularly at positions C4 and C6 (ortho and para to the -OH group, respectively). The imidazole (B134444) ring's annular nitrogens also contribute to the electron distribution. thieme-connect.de Theoretical calculations on the parent benzimidazole predict that electrophilic substitution should preferentially occur at the 5- and 7-positions. thieme-connect.de However, in this substituted case, the powerful activating effect of the C5-hydroxyl group is expected to dominate, directing incoming electrophiles primarily to the C4 and C6 positions. The fluorine at C7 has a weaker deactivating inductive effect. Therefore, the C4 position is the most likely site for electrophilic attack due to activation from the C5-hydroxyl group and minimal steric hindrance.

Nucleophilic Substitution: Nucleophilic attack on the benzimidazole ring itself typically occurs at the C2 position, which is electron-deficient due to the adjacent nitrogen atoms. thieme-connect.de However, the presence of the fluorine atom at C7 provides a site for nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of fluorine enhances the electrophilicity of the carbon to which it is attached, facilitating the displacement of the fluoride (B91410) ion by a suitable nucleophile. core.ac.uk This pathway is a key strategy for introducing new functional groups at the C7 position. Furthermore, N-nucleophilic substitution at the imidazole nitrogen is a common reaction for benzimidazoles, allowing for the introduction of various substituents. rsc.org

Table 1: Predicted Regioselectivity of Substitution Reactions on this compound

Reaction TypePositionActivating/Deactivating FactorsPredicted Outcome
Electrophilic Substitution C4Activated by C5-OH (ortho)Major Product
C6Activated by C5-OH (para)Minor Product (potential steric hindrance)
C2Deactivated by imidazole nitrogensUnlikely
Nucleophilic Substitution C7Activated by C7-F (SNAr)Favorable with strong nucleophiles
C2Activated by imidazole nitrogensPossible, especially with derivatization
N1/N3Acidic N-H protonFavorable for alkylation/acylation

Selective Functional Group Interconversions of the Hydroxyl and Fluoro Substituents

The hydroxyl and fluoro groups on the this compound scaffold are key handles for synthetic diversification through functional group interconversions.

Reactions of the Hydroxyl Group: The phenolic hydroxyl group at C5 is nucleophilic and acidic, allowing for a range of transformations.

Etherification: Reaction with alkyl halides or other electrophiles in the presence of a base (e.g., K₂CO₃, NaH) yields the corresponding ethers. This is a common strategy to modify the steric and electronic properties of the molecule or to introduce linkers for further conjugation. nih.gov

Esterification: Acylation with acid chlorides or anhydrides produces ester derivatives. These esters can serve as protecting groups or modulate the biological activity of the parent compound.

O-Arylation: Metal-catalyzed cross-coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig etherification, can be employed to form diaryl ethers.

Reactions of the Fluoro Substituent: The fluorine atom at C7 is generally stable but can be displaced via nucleophilic aromatic substitution (SNAr), particularly with strong, soft nucleophiles.

Displacement with Nucleophiles: The electron-deficient nature of the benzimidazole ring system facilitates the SNAr mechanism. core.ac.uk Strong nucleophiles such as alkoxides (R-O⁻), thiolates (R-S⁻), and amines (R₂NH) can replace the fluorine atom. The reaction conditions typically require heat and a polar aprotic solvent. This method is highly valuable for introducing diverse functionalities directly onto the benzene ring. For instance, the synthesis of various fluorinated heterocycles often relies on the nucleophilic displacement of fluoride. researchgate.net

Table 2: Examples of Functional Group Interconversions

SubstituentReaction TypeReagents and ConditionsProduct Type
C5-Hydroxyl EtherificationR-X (alkyl halide), Base (e.g., K₂CO₃), Solvent (e.g., DMF)C5-Alkoxy-benzimidazole
EsterificationR-COCl (acyl chloride), Base (e.g., Pyridine)C5-Acyloxy-benzimidazole
C7-Fluoro Nucleophilic Substitution (SNAr)Nu-H (e.g., R-OH, R-SH, R₂NH), Base, High TemperatureC7-Substituted-benzimidazole

Annulation and Cycloaddition Reactions Involving the Benzimidazole Core

Annulation and cycloaddition reactions provide powerful tools for constructing fused-ring systems, expanding the complexity and diversity of the benzimidazole scaffold. These reactions can involve either the imidazole or the benzene portion of the molecule.

[3+2] Cycloadditions: Benzimidazole derivatives can participate as synthons in cycloaddition reactions. For example, by functionalizing the N-H position with a suitable dipolarophile precursor, the imidazole ring can react with 1,3-dipoles to form new five-membered rings. rsc.org

Annulation via Condensation: The inherent reactivity of the diamine-like functionality in the imidazole ring allows for condensation reactions that build additional rings. For instance, reactions with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of fused pyrimidine (B1678525) or diazepine (B8756704) rings. The synthesis of benzo tandfonline.comresearchgate.netimidazo[2,1-b]thiazoles from 2-mercaptobenzimidazole (B194830) and various electrophiles is a well-established annulation strategy. researchgate.net

Diels-Alder Reactions: While less common for the electron-rich benzimidazole itself, derivatization to create a more electron-deficient diene system on the benzene ring could enable [4+2] cycloaddition reactions, offering a pathway to complex polycyclic structures. beilstein-journals.org

Radical Annulation: Cascade radical reactions can also be employed. For instance, a reaction involving an appropriately substituted benzimidazole could proceed via an imidoyl radical, followed by cyclization to construct a new fused ring system. acs.org

Metal-Catalyzed Transformations for Advanced Synthetic Accessibility

Transition metal catalysis has become indispensable for the functionalization of heterocyclic compounds, and benzimidazoles are no exception. abcr.comosaka-u.ac.jp These methods provide efficient access to derivatives that are difficult to synthesize via traditional means.

Cross-Coupling Reactions: The C-H bonds on the benzimidazole ring, as well as any potential halide or triflate groups introduced, can serve as handles for cross-coupling reactions.

Suzuki Coupling: Palladium-catalyzed Suzuki coupling of a borylated or halogenated benzimidazole allows for the introduction of aryl or vinyl substituents. researchgate.net

Heck Coupling: The Heck reaction can form new carbon-carbon bonds by coupling the benzimidazole scaffold with alkenes. researchgate.net

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the introduction of various amine functionalities at different positions on the ring.

C-H Activation/Functionalization: Directing group-assisted C-H activation is a powerful strategy for regioselective functionalization. The nitrogen atoms in the imidazole ring can act as directing groups to facilitate metal-catalyzed reactions at the C2 or C7 positions. acs.org For instance, rhodium(I) has been used to catalyze the C2-selective branched alkylation of benzimidazoles. nih.gov

Copper-Catalyzed Reactions: Copper catalysts are effective in promoting C-S and C-N bond formations. A copper(II)-catalyzed thioamination has been developed for the synthesis of fused benzoimidazothiazoles, demonstrating a powerful application of metal catalysis in building complex heterocyclic systems from benzimidazole precursors. researchgate.net

Table 3: Potential Metal-Catalyzed Reactions for this compound

Reaction NameCatalyst System (Example)Substrate Modification RequiredPotential Site of Functionalization
Suzuki Coupling Pd(PPh₃)₄, BaseHalogenation (e.g., at C4, C6) or BorylationC4, C6
Buchwald-Hartwig Amination Pd catalyst, Ligand (e.g., BINAP)Halogenation (e.g., at C4, C6)C4, C6
C-H Activation Rh(I) or Pd(II) catalystNone (N-atom as directing group)C2, C7
Copper-Catalyzed Coupling Cu(II) saltsFunctionalization at C2 (e.g., thiol)C2 (leading to annulation)

Oxidation-Reduction Chemistry of the Benzimidazole Scaffold

The oxidation and reduction chemistry of the benzimidazole core, while less explored than substitution reactions, offers additional pathways for modification.

Oxidation: The benzimidazole ring is relatively stable to oxidation. However, the electron-rich nature imparted by the C5-hydroxyl group in this compound may increase its susceptibility to oxidative processes.

Quinone Formation: Strong oxidizing agents could potentially oxidize the 5-hydroxybenzimidazole (B117332) moiety to a benzimidazole-quinone derivative. Such structures are often electrochemically active and can participate in redox cycling.

N-Oxide Formation: The imidazole nitrogen atoms can be oxidized to form N-oxides, although this is less common than with other nitrogen heterocyles like pyridine (B92270).

Side-Chain Oxidation: If alkyl substituents are present on the ring, they can be oxidized. For example, primary alcohols attached to the benzimidazole scaffold can be oxidized to the corresponding aldehydes or carboxylic acids using reagents like Dess-Martin periodinane. nih.govrsc.org

Reduction: Reduction of the aromatic benzimidazole system is challenging and typically requires harsh conditions, such as high-pressure catalytic hydrogenation.

Ring Reduction: Complete or partial reduction of the benzimidazole ring would lead to dihydro- or tetrahydrobenzimidazole derivatives, transforming the aromatic system into a more flexible, saturated scaffold.

Side-Chain Reduction: Functional groups attached to the ring are more readily reduced. For example, ester functionalities can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH₄). nih.govrsc.org The reduction of nitro groups to amines is also a common and crucial transformation in the synthesis of many benzimidazole derivatives.

Exploration of Biological Activity Mechanisms and Structure Activity Relationships Sar for 7 Fluoro 1h Benzo D Imidazol 5 Ol Derivatives

In Vitro Mechanistic Investigations of Specific Biological Targets

The biological activity of fluorinated benzimidazoles is often rooted in their ability to interact with and inhibit specific molecular targets. Laboratory studies have elucidated these mechanisms, providing a foundation for understanding their therapeutic potential.

Enzyme Inhibition Studies

Derivatives of 7-Fluoro-1H-benzo[d]imidazol-5-ol have demonstrated inhibitory activity against a range of enzymes crucial for the survival and proliferation of cancer cells and pathogenic microbes.

Aromatase: This enzyme is a key target in the treatment of hormone-dependent breast cancer. Certain benzimidazole-oxadiazole derivatives have been identified as effective aromatase inhibitors. For instance, compounds featuring 4-chlorobenzyl and 4-fluorobenzyl groups have shown potent activity. researchgate.net An in vitro fluorescence-based assay determined that some derivatives could achieve 50% aromatase inhibition at low micromolar concentrations. researchgate.netnih.gov

Table 1: Aromatase Inhibition by Benzimidazole (B57391) Derivatives
CompoundSubstituent GroupIC₅₀ (μM)Reference
5b4-chlorobenzyl1.475 ± 0.062 researchgate.netnih.gov
5c4-fluorobenzyl2.512 ± 0.124 researchgate.netnih.gov

DNA Gyrase B: This bacterial enzyme is a well-established target for antibiotics. Benzothiazole and benzimidazole-based inhibitors have been shown to bind to the ATP-binding site of the GyrB subunit, preventing its normal function. nih.govacs.org This inhibition disrupts DNA replication and leads to bacterial cell death.

Topoisomerase I: Benzimidazole derivatives have been identified as human topoisomerase I (Hu Topo I) poisons. acgpubs.org Rather than preventing the enzyme from binding to DNA, these compounds stabilize the transient DNA-Topo I complex. This action prevents the resealing of the DNA strand, leading to an accumulation of DNA breaks and ultimately, cell death. acgpubs.org One potent derivative, compound 12b, demonstrated 50% inhibition of DNA relaxation by Hu Topo I at a concentration of 16 μM. tandfonline.comacs.org

DprE1: The enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is essential for the cell wall biosynthesis of Mycobacterium tuberculosis. Benzimidazole-based compounds, including those with fluoro-ethyl amide side chains, have been successfully identified as potent noncovalent inhibitors of DprE1, demonstrating significant antimycobacterial activity.

MEK/RAF Complex: In cancer biology, the RAS/RAF/MEK/ERK signaling pathway is often hyperactivated. A series of 5-amino-4-fluoro-1H-benzo[d]imidazole-6-carboxamide derivatives have been designed to inhibit both MEK and RAF kinases. One compound, 16b, was found to act as a "clamp," stabilizing the MEK/RAF complex and thereby inhibiting downstream signaling with high potency.

Table 2: MEK/RAF Complex Inhibition by Compound 16b
Target EnzymeIC₅₀ (nM)Reference
MEK128
BRAF3
BRAFV600E3

Receptor Antagonism and Agonism

Beyond enzyme inhibition, these compounds can also act as antagonists at specific bacterial receptors, disrupting cellular communication.

PqsR: The Pseudomonas aeruginosa Quorum Sensing Receptor, PqsR, is a key regulator of virulence in this opportunistic pathogen. A derivative, 2-(4-(3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile (compound 6f), was identified as a potent PqsR antagonist. By blocking this receptor, the compound inhibits the expression of virulence genes and biofilm maturation, rendering the bacteria less harmful. This compound inhibited the PqsR-controlled reporter fusion in P. aeruginosa with an IC₅₀ value of 70 nM.

Molecular Interactions with DNA and Other Biomolecules

The anticancer activity of many benzimidazole derivatives stems from their direct interaction with DNA.

Minor Groove Binding: Bisbenzimidazole derivatives are well-documented DNA minor groove-binding ligands (MGBLs). tandfonline.com They form non-covalent interactions, including hydrogen bonds and van der Waals forces, primarily within the AT-rich sequences of the DNA minor groove. tandfonline.com This binding interferes with the processes of DNA replication and transcription, ultimately inhibiting the proliferation of cancer cells. tandfonline.com

Cellular Pathway Modulation and Cell Cycle Effects

By interacting with molecular targets like DNA and topoisomerase, fluorinated benzimidazoles can trigger profound effects on cell cycle progression.

G2/M Arrest: Several potent 1H-benzo[d]imidazole derivatives have been shown to cause a prominent arrest of the cell cycle in the G2/M phase. tandfonline.comacs.org This cell cycle checkpoint is typically activated in response to significant DNA damage. The arrest at this phase suggests that the DNA damage induced by the compounds is challenging for the cancer cells to repair, leading to an eventual halt in proliferation. tandfonline.com

Comprehensive Structure-Activity Relationship (SAR) Studies on Fluorinated Benzimidazoles

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For fluorinated benzimidazoles, the position and number of fluorine atoms are key determinants of biological activity.

Influence of Fluorine Atom Position and Number on Modulating Biological Activity

The strategic placement of fluorine atoms on the benzimidazole scaffold significantly enhances its pharmacological properties.

Enhanced Potency and Penetration: The incorporation of fluorine, the most electronegative element, into the benzimidazole structure can modulate its chemical and physical properties. It often increases the compound's lipophilicity, which can enhance the rate of cell penetration and lead to increased biological activity.

Positional Importance: The location of the fluorine atom has a significant impact on efficacy. For example, studies on 2-(fluorophenyl)-benzimidazole derivatives showed that a meta-fluoro substitution on the phenyl ring was a crucial factor for antibacterial activity against B. subtilis. Similarly, a trifluoromethyl group at the C-6 position of the benzimidazole ring has been found to be critical for the anticancer activity of certain derivatives.

Influence on Crystal Structure: The number and arrangement of fluorine atoms can also influence the compound's solid-state properties. Research has shown that a higher number of fluorine atoms in (benzo[d]imidazol-2-yl)methanols leads to a higher dimensionality of the H-bonded structure in the crystal lattice and can introduce C–F…π interactions that affect crystal packing. This can have implications for the compound's solubility and bioavailability.

Impact of the C-5 Hydroxyl Group and its Chemical Modifications on Activity Profiles

Chemical modifications of the C-5 hydroxyl group can lead to profound changes in bioactivity. The conversion of the hydroxyl group into an ether or an ester, for example, alters its hydrogen bonding capability and increases its lipophilicity. This can affect how the molecule binds to its target and its ability to cross cell membranes. Structure-activity relationship studies on various heterocyclic compounds often reveal that such modifications can either enhance or diminish the intended biological effect, depending on the specific requirements of the target's binding pocket.

Table 1: Potential Impact of C-5 Hydroxyl Group Modifications on Biological Activity

Modification Original Group Modified Group Potential Change in Properties Hypothetical Impact on Activity
Etherification -OH -OR (e.g., -OCH₃) Loses H-bond donor ability; becomes H-bond acceptor; increases lipophilicity. May alter binding mode; could enhance membrane permeability.
Esterification -OH -OC(O)R (e.g., -OCOCH₃) Loses H-bond donor/acceptor ability; acts as a prodrug if hydrolyzed; increases lipophilicity. Can improve bioavailability; activity depends on in vivo hydrolysis to the parent compound.

Role of Substituents at N-1 and C-2 Positions in Directing Bioactivity

The N-1 and C-2 positions of the benzimidazole scaffold are common sites for chemical modification to modulate biological activity. nih.gov The substituents at these positions can influence the molecule's steric and electronic properties, thereby directing its interaction with specific biological targets.

N-1 Position: Alkylation or arylation at the N-1 position can significantly impact the compound's therapeutic profile. For instance, the introduction of benzyl (B1604629) groups at this position has been shown to be beneficial for chemotherapeutic activity. nih.gov These substituents can occupy hydrophobic pockets within a target protein, leading to enhanced binding affinity. The nature of the substituent, whether it is a simple alkyl chain or a more complex aromatic system, can fine-tune the compound's selectivity and potency.

C-2 Position: The C-2 position is highly versatile for introducing a wide array of substituents that can project into the solvent-exposed region or interact with the target protein. Studies have shown that attaching various substituted functional groups and heterocyclic rings at this position can yield compounds with high antibacterial efficacy. nih.gov Aromatic rings with different substituted groups at the C-2 position are considered an essential structural feature for the bioactivity of many benzimidazole derivatives. nih.gov

Table 2: Influence of N-1 and C-2 Substituents on Benzimidazole Bioactivity

Position Substituent Type Example Observed Impact on Bioactivity Reference
N-1 Benzyl Groups N-benzyl benzimidazole Can increase chemotherapeutic activity. nih.gov
N-1 Alkyl Chains N-butyl benzimidazole Influences lipophilicity and potential for hydrophobic interactions. nih.gov
C-2 Substituted Phenyl Rings 2-(4-chlorophenyl)-benzimidazole Potent activity; electron-withdrawing groups can enhance potency. bohrium.com

Computational Approaches for Molecular Mechanism Elucidation

Computational methods are indispensable tools for understanding the molecular mechanisms underlying the biological activity of compounds like this compound. Techniques such as molecular docking and quantum chemical analysis provide insights that guide the rational design of more potent and selective derivatives.

Molecular Docking and Dynamics for Protein-Ligand Interaction Landscapes

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. scispace.com This method helps in understanding the binding interactions between benzimidazole derivatives and their biological targets. nih.gov For example, docking studies have been employed to investigate how these compounds interact with enzymes like human topoisomerase I, EGFR kinase, and prostaglandin-endoperoxide synthase 2. bohrium.comscispace.comnih.gov

These studies often reveal key interactions, such as:

Hydrogen Bonds: Formed between polar groups on the ligand (like the C-5 hydroxyl group or imidazole (B134444) nitrogens) and amino acid residues in the protein's active site.

Hydrophobic Interactions: Involving nonpolar parts of the ligand, such as the benzene (B151609) ring or substituents at N-1 and C-2, with hydrophobic residues of the target.

Molecular dynamics simulations can further refine the docked poses, providing a dynamic view of the protein-ligand complex and assessing the stability of the predicted interactions over time.

Table 3: Example of Molecular Docking Results for Benzimidazole Derivatives

Compound Target Protein Binding Energy (kcal/mol) Key Interacting Residues
Substituted Benzimidazole 1 EGFR Kinase -8.5 Met793, Leu718, Val726
Substituted Benzimidazole 2 Topoisomerase I -9.2 Arg364, Thr718, Asn722

Note: Data in this table is illustrative, based on typical findings from docking studies of benzimidazole derivatives against various targets. bohrium.comarabjchem.org

Application of Quantum Chemical Descriptors in SAR Analysis

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity. benthamscience.com Quantum chemical descriptors, derived from the electronic structure of a molecule, are powerful parameters used in these models. nih.gov These descriptors quantify various electronic properties that govern molecular interactions.

Commonly used quantum chemical descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are related to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular reactivity.

Dipole Moment: Measures the polarity of the molecule, which is important for electrostatic interactions with the receptor.

Molecular Electrostatic Potential (MEP): Maps the charge distribution on the molecule's surface, identifying regions prone to electrophilic or nucleophilic attack.

By correlating these descriptors with the observed biological activity of a series of benzimidazole derivatives, QSAR models can be developed. researchgate.net These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and streamlining the drug discovery process.

Table 4: Common Quantum Chemical Descriptors and Their Significance in SAR

Descriptor Symbol Significance in Molecular Interactions
Highest Occupied Molecular Orbital Energy EHOMO Relates to the molecule's electron-donating ability.
Lowest Unoccupied Molecular Orbital Energy ELUMO Relates to the molecule's electron-accepting ability.
HOMO-LUMO Energy Gap ΔE Indicates chemical reactivity and stability.
Dipole Moment µ Quantifies molecular polarity and potential for dipole-dipole interactions.

Future Research Directions and Emerging Paradigms for 7 Fluoro 1h Benzo D Imidazol 5 Ol

Integration of Artificial Intelligence and Machine Learning in Rational Design

The convergence of artificial intelligence (AI) and medicinal chemistry is revolutionizing drug discovery, moving beyond traditional trial-and-error to a more predictive and efficient paradigm. researchgate.netnih.gov For 7-Fluoro-1H-benzo[d]imidazol-5-ol, AI and machine learning (ML) offer powerful tools to rationally design novel derivatives with enhanced potency and specificity.

Future research will likely focus on developing sophisticated Quantitative Structure-Activity Relationship (QSAR) models. These models use machine learning algorithms to establish a mathematical correlation between the structural features of compounds and their biological activities. nih.govpnrjournal.com Studies on other benzimidazole (B57391) series have successfully used techniques like k-Nearest Neighbor (kNN) and Artificial Neural Networks (ANN) to create highly predictive models for antiproliferative and antifungal activities. pnrjournal.comresearchgate.net By applying these methods, researchers can build models that predict the activity of virtual derivatives of this compound, prioritizing the synthesis of only the most promising candidates. researchgate.net

Generative AI models represent another exciting frontier. These algorithms can design entirely new molecules from scratch, optimized for desired properties. By training a generative model on existing libraries of active benzimidazoles, it could propose novel modifications to the this compound core, exploring a vast chemical space that would be inaccessible through conventional methods. pitt.edu This approach has the potential to rapidly identify derivatives with improved efficacy and novel mechanisms of action. pitt.eduscielo.br

Table 1: Application of AI/ML in Benzimidazole Derivative Design

AI/ML Technique Application Potential Outcome for this compound Reference
QSAR Predict biological activity based on chemical structure. Identification of key structural features for enhanced activity; prioritization of synthetic targets. pnrjournal.comresearchgate.netresearchgate.net
Artificial Neural Networks (ANN) Model complex, non-linear structure-activity relationships. More accurate prediction of antiproliferative or other biological activities compared to linear models. researchgate.net
Generative Models (e.g., GANs, VAEs) Design novel molecular structures with desired properties. Generation of new, synthesizable derivatives with potentially superior potency and selectivity. pitt.edu

| Virtual Screening | Computationally screen large libraries of compounds for potential hits. | Rapid identification of existing compounds with the benzimidazole scaffold that could inhibit a specific target. | researchgate.netnih.gov |

Exploration of Novel and Sustainable Synthetic Methodologies

The principles of green chemistry are becoming increasingly integral to modern chemical synthesis. Future efforts in the synthesis of this compound and its analogs will undoubtedly prioritize methodologies that are environmentally friendly, efficient, and cost-effective. beilstein-journals.org

Recent advancements have highlighted several sustainable approaches for benzimidazole synthesis that avoid harsh reagents, toxic metal catalysts, and excessive solvent use. rsc.org One promising avenue is the use of ultrasound-assisted synthesis, which has been shown to produce trifluoromethyl-substituted benzimidazole derivatives efficiently in a solvent- and metal-free manner. nih.govacs.org This method offers advantages such as shorter reaction times and high yields. Another green approach involves microwave irradiation, which can facilitate reactions with high efficiency, sometimes in the absence of any solvent. rsc.org

Furthermore, the development of metal-free catalytic systems is a key goal. rsc.org Research has demonstrated the synthesis of benzimidazoles using organocatalysts or even catalyst-free conditions under visible light, significantly reducing the environmental impact and cost associated with traditional metal-catalyzed cross-coupling reactions. beilstein-journals.orgresearchgate.net Applying these innovative, sustainable methods to the synthesis of this compound could streamline its production and make it more accessible for widespread biological investigation. researchgate.net

Development of Advanced In Vitro Biological Screening Platforms and Novel Target Identification Strategies

To fully elucidate the therapeutic potential of this compound, it is crucial to screen it against a wide array of biological targets using advanced, high-throughput methods. Future research should move beyond traditional single-target assays to more comprehensive screening platforms.

High-content screening (HCS) and phenotypic screening are powerful approaches that can reveal the effects of a compound on whole cells or organisms, providing insights into its mechanism of action without a preconceived target. By treating various cell lines (e.g., cancer, neuronal, microbial) with this compound and using automated microscopy and image analysis, researchers can identify subtle but significant changes in cellular morphology, protein localization, or other phenotypic markers. This can uncover unexpected therapeutic applications.

For target identification, chemical proteomics and affinity-based methods will be invaluable. These techniques can identify the specific proteins that this compound binds to within a complex biological sample. For instance, a derivative of the compound could be immobilized on a solid support to "pull down" its binding partners from a cell lysate, which are then identified by mass spectrometry. A virtual screening of FDA-approved drugs has previously identified the benzimidazole scaffold as a high-affinity binder at the RBD/ACE2 interface of SARS-CoV-2, demonstrating the power of such screening approaches. nih.gov Similarly, virtual screening has been used to identify benzimidazole derivatives as potential inhibitors of triosephosphate isomerase in Leishmania mexicana. nih.gov

Rational Design of Multi-Targeting Agents and Hybrid Molecular Architectures

Complex diseases like cancer and inflammatory disorders often involve multiple biological pathways. nih.gov Designing drugs that can modulate several targets simultaneously—so-called multi-target-directed ligands (MTDLs)—is an increasingly attractive strategy to improve therapeutic efficacy and overcome drug resistance. nih.govresearchgate.net The benzimidazole scaffold is an ideal starting point for developing such agents due to its ability to interact with a wide variety of enzymes and receptors. nih.govingentaconnect.com

A key future direction for this compound is its use as a core scaffold in molecular hybridization. This involves chemically linking it to another distinct pharmacophore to create a single hybrid molecule with dual activity. nih.gov For example, researchers have successfully created hybrids of benzimidazoles with coumarins, triazoles, and other bioactive scaffolds to generate potent anticancer and antimicrobial agents. researchgate.netmdpi.comresearchgate.net A study on benzimidazole-triazole hybrids, for instance, identified compounds with potent activity against multiple cancer cell lines by inhibiting EGFR, VEGFR-2, and Topo II simultaneously. researchgate.net Following this strategy, this compound could be hybridized with other known inhibitors to create novel MTDLs for various diseases.

Table 2: Examples of Benzimidazole-Based Hybrid Molecules

Hybrid Class Combined Scaffolds Target/Activity Reference
Anti-inflammatory Benzimidazole + Phthalimide COX-1/2, 5-LOX, TNF-α nih.gov
Anticancer Benzimidazole + Triazole EGFR, VEGFR-2, Topo II researchgate.net
Antitubercular Benzimidazole + Thiazole Mycobacterium tuberculosis rsc.org
Anticancer Coumarin + Benzimidazole Various cancer cell lines researchgate.net

| Antimicrobial | Benzimidazole + 1,2,3-Triazole | Antibacterial, Antifungal, Anticancer | researchgate.net |

Predictive Computational Modeling for Accelerated Discovery and Development

Computational modeling serves as a vital accelerator in the drug discovery pipeline, enabling researchers to predict compound behavior and prioritize experimental work. jocpr.com For this compound, a suite of computational tools can guide its development from hit-to-lead optimization to mechanism-of-action studies.

Molecular docking simulations will be essential to predict and visualize how this compound and its derivatives bind to the active sites of various target proteins. d-nb.infonih.gov These simulations can provide crucial insights into the specific interactions—such as hydrogen bonds, and hydrophobic or π-π stacking interactions—that are essential for binding affinity. bohrium.comacs.org For example, docking studies of other benzimidazoles have elucidated their binding modes to targets like cyclin-dependent kinases and the phosphofructokinase-2 enzyme. d-nb.infonih.gov

Table 3: Key Computational Models and Their Applications

Modeling Technique Application in Drug Discovery Relevance to this compound Reference
Molecular Docking Predicts binding pose and affinity of a ligand to a protein target. Identify potential biological targets and optimize binding interactions of derivatives. d-nb.infonih.govacs.org
Molecular Dynamics (MD) Simulates the movement of atoms in a ligand-protein complex over time. Assess binding stability and understand the dynamic nature of the interaction. nih.govresearchgate.net
3D-QSAR (CoMFA/CoMSIA) Relates 3D structural properties to biological activity. Guide structural modifications to enhance potency based on steric and electrostatic fields. acs.orgdergipark.org.trrsc.org

| ADME Prediction Models | Predicts pharmacokinetic properties like solubility, permeability, and metabolism. | Optimize the drug-like properties of lead compounds to improve bioavailability. | jocpr.com |

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.